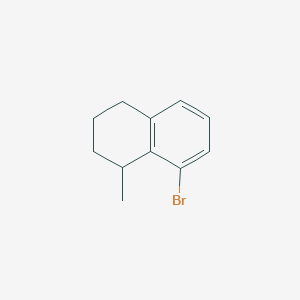
8-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalene is a brominated derivative of 1-methyl-1,2,3,4-tetrahydronaphthalene This compound is part of the tetrahydronaphthalene family, which are bicyclic hydrocarbons derived from naphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 1-methyl-1,2,3,4-tetrahydronaphthalene. This can be achieved through the following steps:
Purification: The reaction mixture is then purified through crystallization or other separation techniques to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-methyl-1,2,3,4-tetrahydronaphthalene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 1-methyl-1,2,3,4-tetrahydronaphthalene.
Scientific Research Applications
8-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The bromine atom can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydronaphthalene: Lacks the bromine atom, making it less reactive in certain chemical reactions.
8-Bromo-1,2,3,4-tetrahydronaphthalene: Similar structure but without the methyl group, leading to different chemical properties.
Properties
Molecular Formula |
C11H13Br |
|---|---|
Molecular Weight |
225.12 g/mol |
IUPAC Name |
8-bromo-1-methyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C11H13Br/c1-8-4-2-5-9-6-3-7-10(12)11(8)9/h3,6-8H,2,4-5H2,1H3 |
InChI Key |
YISSWNOCFTVGPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


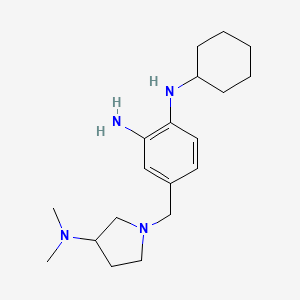
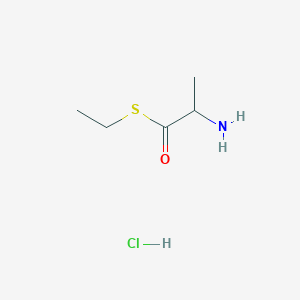
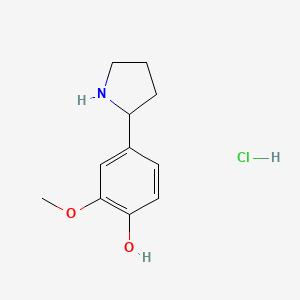

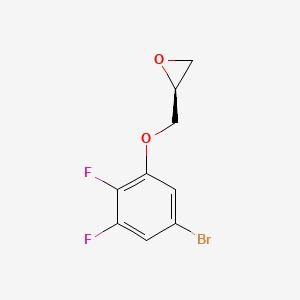

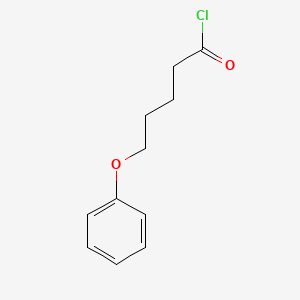
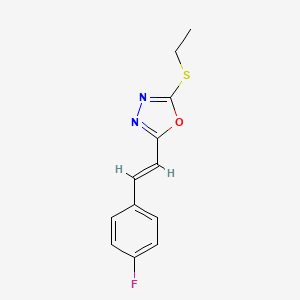

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfinic acid](/img/structure/B12838610.png)

![(5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine](/img/structure/B12838615.png)


